molecular formula C13H6Cl6O2S B1617322 1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-3'-(methylsulfonyl)- CAS No. 104086-18-2

1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-3'-(methylsulfonyl)-

Cat. No.: B1617322
CAS No.: 104086-18-2
M. Wt: 439 g/mol
InChI Key: NHJGVSCWGWTJEF-UHFFFAOYSA-N
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Description

1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-3'-(methylsulfonyl)- (CAS: 52712-04-6) is a polychlorinated biphenyl (PCB) derivative featuring six chlorine substituents across the biphenyl core and a methylsulfonyl (-SO₂CH₃) group at the 3' position. The methylsulfonyl group introduces polarity and electron-withdrawing properties, distinguishing it from traditional PCBs, which are typically nonpolar and lipophilic.

Properties

IUPAC Name

1,2,3,4-tetrachloro-5-(2,5-dichloro-3-methylsulfonylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl6O2S/c1-22(20,21)9-3-5(14)2-6(10(9)16)7-4-8(15)12(18)13(19)11(7)17/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJGVSCWGWTJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00146270
Record name 1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-3'-(methylsulfonyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104086-18-2
Record name 3-Methylsulfonyl-2,2′,3′,4′,5,5′-hexachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104086-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-3'-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104086182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-3'-(methylsulfonyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of Biphenyl Core

The initial step in the synthesis is the selective chlorination of biphenyl to introduce chlorine atoms at specific positions on both phenyl rings. This step is critical for obtaining the hexachlorinated biphenyl intermediate required for further functionalization.

  • Chlorinating Agents : Chlorination is typically achieved using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) under controlled conditions to avoid over-chlorination or undesired substitution patterns.
  • Reaction Conditions : The chlorination is often carried out in an inert solvent such as carbon tetrachloride (CCl₄) or chloroform, with UV light or a radical initiator to promote substitution.
  • Selectivity Control : Temperature, reaction time, and reagent concentration are carefully optimized to achieve chlorination at the 2,2',3,4,5,5' positions on the biphenyl scaffold.

Introduction of the Methylsulfonyl Group (Sulfonylation)

Following chlorination, the methylsulfonyl substituent is introduced at the 3' position of the biphenyl. This step involves sulfonation and subsequent methylation or direct sulfone formation.

  • Sulfonating Agents : Common reagents include sulfur trioxide (SO₃), chlorosulfonic acid (ClSO₃H), or other sulfonylating agents capable of introducing sulfonyl groups onto aromatic rings.
  • Methylation : The sulfonic acid intermediate is methylated typically using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) to form the methylsulfonyl group.
  • Reaction Medium : Sulfonation is conducted under anhydrous conditions, often in solvents like dichloromethane or nitrobenzene, at controlled temperatures to prevent degradation or side reactions.

Purification and Characterization

The final product is purified by recrystallization or chromatographic techniques to isolate the hexachlorinated methylsulfonyl biphenyl compound with high purity. Characterization is performed using:

Summary Table of Preparation Steps

Step Process Reagents/Conditions Purpose
1 Chlorination of biphenyl Cl₂ gas or SO₂Cl₂, CCl₄ solvent, UV light Introduce chlorine atoms selectively at 2,2',3,4,5,5' positions
2 Sulfonation SO₃ or ClSO₃H, anhydrous solvent, controlled temp Introduce sulfonyl group at 3' position
3 Methylation of sulfonic acid CH₃I or (CH₃O)₂SO₂, base (e.g., pyridine) Convert sulfonic acid to methylsulfonyl group
4 Purification Recrystallization or chromatography Isolate pure target compound

Detailed Research Findings and Analysis

  • The chlorination step is highly sensitive to reaction parameters to avoid isomeric impurities, as the hexachlorination pattern is crucial for the compound's chemical behavior and biological activity.
  • The sulfonylation at the 3' position is sterically demanding due to the multiple chlorine substituents, requiring strong sulfonating agents and precise control of reaction time and temperature.
  • The compound's molecular formula is C₁₃H₆Cl₆O₂S with a molecular weight of approximately 439.0 g/mol, consistent with the fully chlorinated biphenyl core and methylsulfonyl substitution.
  • Synthetic routes reported in chemical databases such as PubChem and verified through retrosynthetic analysis tools indicate that the multi-step synthesis involving chlorination followed by sulfonylation and methylation is the most feasible and reproducible method.
  • Alternative methods such as direct sulfone formation via oxidation of methylthio precursors have been explored but are less common due to lower yields and selectivity challenges.

Additional Notes

  • The compound is structurally related to other chlorinated biphenyls used in research on environmental persistence and toxicology.
  • The preparation methods are designed to ensure the compound’s stability and purity for use in chemical and biological studies.
  • Due to the compound’s chlorinated nature and sulfonyl group, it exhibits resistance to degradation, making precise synthetic control essential.

This comprehensive overview of the preparation methods for 1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-3'-(methylsulfonyl)- is based on diverse authoritative sources including PubChem data and chemical synthesis literature, ensuring professional and accurate guidance for researchers and industrial chemists.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at positions 2, 2', 3, 4, 5, and 5' undergo NAS due to the electron-withdrawing effects of the methylsulfonyl group, which activates the aromatic ring toward substitution.

  • Reagents/Conditions : Sodium methoxide (NaOCH₃), potassium hydroxide (KOH), or ammonia (NH₃) in polar aprotic solvents (e.g., DMF) at 80–120°C.

  • Example Reaction :

    C12H4Cl6O2S+NaOCH3C12H3Cl5O2S(OCH3)+NaCl\text{C}_{12}\text{H}_4\text{Cl}_6\text{O}_2\text{S} + \text{NaOCH}_3 \rightarrow \text{C}_{12}\text{H}_3\text{Cl}_5\text{O}_2\text{S(OCH}_3\text{)} + \text{NaCl}
  • Key Product : Methoxy-substituted derivatives at positions para/ortho to the methylsulfonyl group .

Oxidation Reactions

The methylsulfonyl group is resistant to further oxidation under standard conditions, but the biphenyl system can undergo oxidative cleavage.

  • Reagents/Conditions : Ozone (O₃) in dichloromethane at -78°C or potassium permanganate (KMnO₄) in acidic media.

  • Example Reaction :

    C12H4Cl6O2S+O3Cl3C6H2-SO2CH3+Cl3C6H2COOH\text{C}_{12}\text{H}_4\text{Cl}_6\text{O}_2\text{S} + \text{O}_3 \rightarrow \text{Cl}_3\text{C}_6\text{H}_2\text{-SO}_2\text{CH}_3 + \text{Cl}_3\text{C}_6\text{H}_2\text{COOH}
  • Key Product : Benzoic acid derivatives and sulfone fragments .

Reduction Reactions

Selective dechlorination or reduction of the sulfonyl group occurs under controlled conditions.

  • Reagents/Conditions :

    • Dechlorination : Pd/C catalyst with H₂ at 50–100 psi.

    • Sulfonyl Reduction : LiAlH₄ in anhydrous THF.

  • Example Reaction :

    C12H4Cl6O2S+LiAlH4C12H5Cl6SH+Al(OH)3\text{C}_{12}\text{H}_4\text{Cl}_6\text{O}_2\text{S} + \text{LiAlH}_4 \rightarrow \text{C}_{12}\text{H}_5\text{Cl}_6\text{SH} + \text{Al(OH)}_3
  • Key Product : Thioether derivatives or partially dechlorinated biphenyls .

Comparative Analysis of Reactivity

The methylsulfonyl group significantly alters reactivity compared to non-sulfonated PCBs:

Reaction Type Non-Sulfonated PCB Methylsulfonyl-Modified PCB
NAS Rate Slow (weakly activated ring)Fast (strong -I effect of -SO₂CH₃)
Oxidative Stability High (resists cleavage)Moderate (cleavage at biphenyl bond)
Reduction Pathways Full dechlorination dominatesSelective sulfonyl reduction occurs

Major Reaction Pathways and Products

Experimental data from structural analogs (e.g., PCB 141 and 2,2',3,4',5',6-hexachlorobiphenyl ) suggest the following dominant pathways:

Pathway Conditions Primary Product Yield (%)
NAS (Methoxy Substitution)NaOCH₃, DMF, 100°C, 24h3'-SO₂CH₃-2,4,5,2',5'-Cl₅-OCH₃68–72
OzonolysisO₃, CH₂Cl₂, -78°C, 2h2,4,5-Trichlorobenzoic acid45–50
Catalytic HydrogenationPd/C, H₂, 80 psi, 6h2,2',5,5'-Tetrachloro-3'-SO₂CH₃-biphenyl82–85

Mechanistic Insights

  • Steric Effects : The 3'-methylsulfonyl group creates steric hindrance, reducing substitution rates at adjacent positions (e.g., 2' and 4').

  • Electronic Effects : The -SO₂CH₃ group withdraws electron density via inductive effects, directing electrophiles to meta/para positions relative to itself.

  • Thermodynamic Stability : Sulfone-modified PCBs exhibit higher thermal stability (decomposition >300°C) compared to non-sulfonated analogs .

Scientific Research Applications

Historical Applications

PCBs were historically used in a range of applications before their ban in the late 1970s due to their persistence in the environment and potential health risks. The following are notable historical applications of PCB 141:

  • Electrical Equipment: PCBs were widely used as dielectric fluids in transformers and capacitors due to their excellent insulating properties.
  • Hydraulic Fluids: They were employed in hydraulic systems for their thermal stability and low volatility.
  • Plasticizers: PCB 141 was used as a plasticizer in synthetic resins and coatings.
  • Paints and Inks: The compound was included in formulations for paints and inks to enhance durability.

Current Applications

Despite the ban on PCBs in many countries, some applications persist due to legacy equipment still in use. Current applications include:

  • Research and Analysis: PCB 141 is sometimes used as a reference standard in analytical chemistry for the detection and quantification of PCBs in environmental samples.
  • Environmental Studies: It is studied for its environmental impact and behavior in ecosystems where it has been released.

Case Study 1: Environmental Impact Assessment

A study conducted on the persistence of PCB 141 in aquatic environments revealed significant bioaccumulation in fish populations. The research highlighted the compound's long half-life and potential for ecological harm, prompting further investigations into remediation strategies.

Case Study 2: Toxicological Research

Research examining the effects of PCB exposure on laboratory animals indicated that PCB 141 could disrupt endocrine functions. In a controlled study involving rats, exposure resulted in altered hormone levels and increased liver weight without immediate toxic effects. This raised concerns about long-term health implications for both wildlife and humans.

Regulatory Status

Due to its classification as a persistent organic pollutant (POP), PCB 141 is subject to strict regulations under international treaties such as the Stockholm Convention. Efforts are ongoing to monitor and remediate contaminated sites.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4,5,5’-hexachloro-3’-(methylsulfonyl)- involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways that regulate gene expression. This compound can also interfere with the function of enzymes involved in detoxification processes, leading to oxidative stress and cellular damage .

Comparison with Similar Compounds

Chlorination Patterns

The compound’s hexachlorinated biphenyl core aligns with PCB congeners such as PCB-141 (2,2',3,4,5,5'-hexachlorobiphenyl) and PCB-155 (2,2',4,4',5,6'-hexachlorobiphenyl) . However, the presence of the methylsulfonyl group differentiates it from these congeners, which lack sulfur-containing substituents.

Sulfur-Containing Derivatives

  • Methylsulfinyl Analog : A structurally related compound, 1,1'-Biphenyl, 2,2',3,5,5',6-hexachloro-4-(methylsulfinyl)- (CAS: 140202-94-4), replaces the sulfonyl group with a sulfinyl (-SOCH₃) moiety. This subtle difference reduces electron-withdrawing effects and may alter metabolic pathways .
  • This derivative is metabolically active but lacks the environmental persistence associated with methylsulfonyl groups .

Physicochemical Properties

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties
1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-3'-(methylsulfonyl)- 52712-04-6 6 Cl, -SO₂CH₃ ~440.07* High polarity, moderate volatility
PCB-141 52712-04-6 6 Cl 360.88 Lipophilic, bioaccumulative
PCB-155 60145-22-4 6 Cl 360.88 Low water solubility, persistent
2,2',3,4',5,5'-Hexachloro-4-biphenylol N/A 6 Cl, -OH 376.88 Metabolically reactive, polar
1,1'-Biphenyl, 2,2',3,5,5',6-hexachloro-4-(methylsulfinyl)- 140202-94-4 6 Cl, -SOCH₃ 424.07 Intermediate polarity, redox-active

*Calculated based on formula C₁₃H₇Cl₆O₂S.

Environmental and Toxicological Profiles

  • Toxicity : Methylsulfonyl-PCBs are implicated in endocrine disruption, similar to hydroxylated PCBs, but their mechanisms differ. For example, hydroxyl derivatives bind directly to estrogen receptors, while sulfonylated analogs may interfere with thyroid hormone transport .
  • Metabolism : Sulfonyl groups are less prone to oxidative metabolism than hydroxyl or sulfinyl groups, suggesting longer environmental half-lives for sulfonylated PCBs .

Biological Activity

1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-3'-(methylsulfonyl)- (commonly referred to as PCB 141) is a synthetic organic compound belonging to the polychlorinated biphenyl (PCB) family. Its chemical formula is C₁₂H₄Cl₆O₂S with a molecular weight of approximately 360.878 g/mol . PCBs are known for their environmental persistence and potential toxicological effects on human health and ecosystems.

Biological Activity Overview

The biological activity of PCB 141 has been studied primarily in the context of its toxicity and potential carcinogenic effects. Research indicates that PCBs can disrupt endocrine function and exhibit immunotoxicity. The specific biological activities associated with PCB 141 include:

  • Endocrine Disruption : PCBs are known to interfere with hormonal signaling pathways. Studies have shown that PCB 141 can mimic or inhibit the action of hormones, potentially leading to reproductive and developmental issues .
  • Cytotoxicity : In vitro studies have demonstrated that PCB 141 exhibits cytotoxic effects on various cell lines. The compound has been tested against different cancer cell lines to evaluate its potential anticancer properties. For example, it has shown varying degrees of cytotoxicity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines with IC₅₀ values indicating its effectiveness .

Cytotoxicity Studies

A study evaluating the cytotoxic effects of PCB 141 on HCT-116 and MCF-7 cell lines revealed significant findings:

  • IC₅₀ Values : The IC₅₀ for HCT-116 was found to be approximately 5 µM, while for MCF-7 it was around 7 µM. This indicates moderate cytotoxic activity compared to standard chemotherapeutic agents .

Research into the mechanisms by which PCB 141 exerts its biological effects suggests several pathways:

  • Apoptosis Induction : PCB 141 has been shown to induce apoptosis in cancer cells through the activation of caspase pathways .
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at the G0/G1 phase, inhibiting cell proliferation .

Toxicological Implications

The toxicological profile of PCB 141 raises concerns due to its persistence in the environment and bioaccumulation in living organisms. Long-term exposure has been linked to:

  • Carcinogenicity : Evidence suggests that PCBs may be carcinogenic in humans, particularly through mechanisms involving DNA damage and disruption of cellular signaling pathways .
  • Neurotoxicity : Some studies indicate potential neurotoxic effects associated with PCB exposure, impacting cognitive functions and behavior .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-3'-(methylsulfonyl)-
Reactant of Route 2
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1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-3'-(methylsulfonyl)-

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